Cas no 2228867-02-3 (2-bromo-1-fluoro-4-(nitromethyl)benzene)

2-Bromo-1-fluoro-4-(nitromethyl)benzene is a halogenated aromatic compound featuring bromo, fluoro, and nitromethyl functional groups, making it a versatile intermediate in organic synthesis. Its distinct substitution pattern allows for selective reactivity in cross-coupling reactions, nucleophilic aromatic substitutions, and further functionalization. The presence of both electron-withdrawing (nitromethyl) and halogen substituents (bromo, fluoro) enhances its utility in constructing complex molecular architectures, particularly in pharmaceuticals and agrochemicals. The compound’s stability under standard conditions and well-defined reactivity profile make it a valuable reagent for researchers exploring novel synthetic pathways. Its structural features also facilitate regioselective transformations, offering precise control in multi-step syntheses.
2-bromo-1-fluoro-4-(nitromethyl)benzene structure
2228867-02-3 structure
Product name:2-bromo-1-fluoro-4-(nitromethyl)benzene
CAS No:2228867-02-3
MF:C7H5BrFNO2
MW:234.0225045681
CID:6390478
PubChem ID:165644753

2-bromo-1-fluoro-4-(nitromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-1-fluoro-4-(nitromethyl)benzene
    • 2228867-02-3
    • EN300-1905671
    • Inchi: 1S/C7H5BrFNO2/c8-6-3-5(4-10(11)12)1-2-7(6)9/h1-3H,4H2
    • InChI Key: UENSXOYTUHZLGW-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)C[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 232.94877g/mol
  • Monoisotopic Mass: 232.94877g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.8Ų
  • XLogP3: 2.5

2-bromo-1-fluoro-4-(nitromethyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1905671-1.0g
2-bromo-1-fluoro-4-(nitromethyl)benzene
2228867-02-3
1g
$986.0 2023-06-02
Enamine
EN300-1905671-0.5g
2-bromo-1-fluoro-4-(nitromethyl)benzene
2228867-02-3
0.5g
$946.0 2023-09-18
Enamine
EN300-1905671-10.0g
2-bromo-1-fluoro-4-(nitromethyl)benzene
2228867-02-3
10g
$4236.0 2023-06-02
Enamine
EN300-1905671-1g
2-bromo-1-fluoro-4-(nitromethyl)benzene
2228867-02-3
1g
$986.0 2023-09-18
Enamine
EN300-1905671-2.5g
2-bromo-1-fluoro-4-(nitromethyl)benzene
2228867-02-3
2.5g
$1931.0 2023-09-18
Enamine
EN300-1905671-0.05g
2-bromo-1-fluoro-4-(nitromethyl)benzene
2228867-02-3
0.05g
$827.0 2023-09-18
Enamine
EN300-1905671-5g
2-bromo-1-fluoro-4-(nitromethyl)benzene
2228867-02-3
5g
$2858.0 2023-09-18
Enamine
EN300-1905671-0.25g
2-bromo-1-fluoro-4-(nitromethyl)benzene
2228867-02-3
0.25g
$906.0 2023-09-18
Enamine
EN300-1905671-0.1g
2-bromo-1-fluoro-4-(nitromethyl)benzene
2228867-02-3
0.1g
$867.0 2023-09-18
Enamine
EN300-1905671-5.0g
2-bromo-1-fluoro-4-(nitromethyl)benzene
2228867-02-3
5g
$2858.0 2023-06-02

Additional information on 2-bromo-1-fluoro-4-(nitromethyl)benzene

Recent Advances in the Application of 2-Bromo-1-fluoro-4-(nitromethyl)benzene (CAS: 2228867-02-3) in Chemical Biology and Pharmaceutical Research

2-Bromo-1-fluoro-4-(nitromethyl)benzene (CAS: 2228867-02-3) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in pharmaceutical synthesis and chemical biology. This compound, characterized by its unique combination of bromo, fluoro, and nitromethyl functional groups, serves as a key building block in the development of novel therapeutic agents and probes for biological studies. Recent research has highlighted its utility in cross-coupling reactions, nucleophilic substitutions, and as a precursor for more complex molecules with potential pharmacological activity.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of 2-bromo-1-fluoro-4-(nitromethyl)benzene in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. The researchers utilized the bromo and fluoro substituents to facilitate selective functionalization, while the nitromethyl group was transformed into an amine or other bioactive moieties. This approach yielded compounds with promising in vitro activity against specific cancer cell lines, underscoring the compound's potential in oncology drug discovery.

In the field of chemical biology, 2-bromo-1-fluoro-4-(nitromethyl)benzene has been employed as a scaffold for developing fluorescent probes. A recent article in ACS Chemical Biology (2024) described its incorporation into a turn-on fluorescent probe for detecting reactive oxygen species (ROS) in live cells. The probe's design leveraged the electron-withdrawing properties of the nitro group to modulate fluorescence, while the halogen atoms provided sites for further derivatization. This work opens new avenues for studying oxidative stress in disease models.

The compound's stability and reactivity have also made it a subject of interest in process chemistry. A 2023 study in Organic Process Research & Development explored its use in continuous flow synthesis, demonstrating improved safety profiles and yields compared to batch processes. This advancement addresses previous challenges associated with handling nitromethyl-containing compounds on large scales, potentially facilitating their broader adoption in pharmaceutical manufacturing.

Emerging research suggests that derivatives of 2-bromo-1-fluoro-4-(nitromethyl)benzene may exhibit antimicrobial properties. Preliminary results from a multinational collaboration (European Journal of Medicinal Chemistry, 2024) indicate that certain analogs show activity against drug-resistant bacterial strains, possibly through novel mechanisms of action. While further optimization is needed, these findings highlight the compound's potential in addressing the growing threat of antimicrobial resistance.

In conclusion, 2-bromo-1-fluoro-4-(nitromethyl)benzene (CAS: 2228867-02-3) continues to demonstrate significant value across multiple areas of chemical and pharmaceutical research. Its unique structural features enable diverse chemical transformations, making it a valuable tool for drug discovery and biological studies. Ongoing research is expected to further expand its applications, particularly in targeted therapeutics and diagnostic agents.

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